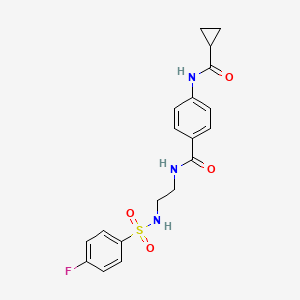
4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Cpd-1 and belongs to the class of benzamide derivatives. Cpd-1 has been synthesized using several methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Enzymatic Inhibition Studies
Research has shown that aromatic sulfonamide derivatives, including compounds similar in structure to "4-(cyclopropanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide," are potent inhibitors of carbonic anhydrases (CAs). These inhibitors have been studied for their interactions with various CA isoenzymes, demonstrating nanomolar inhibitory concentrations. This suggests potential applications in understanding and modulating enzymatic activity for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).
Medical Imaging
In the realm of medical imaging, particularly positron emission tomography (PET), compounds structurally related to "this compound" have been explored for their utility in quantifying serotonin 1A receptors in the human brain. These studies are pivotal for advancing our understanding of neurological conditions and developing new diagnostic approaches (Choi et al., 2015).
Receptor Analysis
The biarylpropylsulfonamide class, closely related to the chemical structure , has been investigated for its role as positive, allosteric modulators of AMPA receptors. These studies highlight the potential therapeutic applications of such compounds in cognitive, depressive, and Parkinson's disease models by elucidating the underlying biochemical pathways and receptor-mediated neurotransmission enhancements (Ryder et al., 2006).
Material Science Applications
Furthermore, the compound's structural components have been utilized in the synthesis and characterization of new materials, such as polyimides and polyamides, demonstrating the compound's versatility beyond biological systems. These studies contribute to the development of advanced materials with specific thermal and mechanical properties (Jeon et al., 2022).
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-5-9-17(10-6-15)28(26,27)22-12-11-21-18(24)13-3-7-16(8-4-13)23-19(25)14-1-2-14/h3-10,14,22H,1-2,11-12H2,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQAUFWIKXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
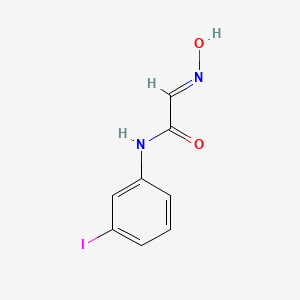
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)
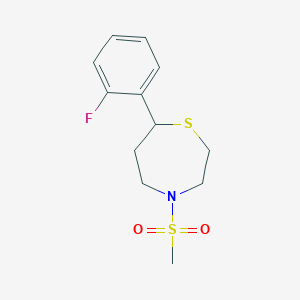
![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)
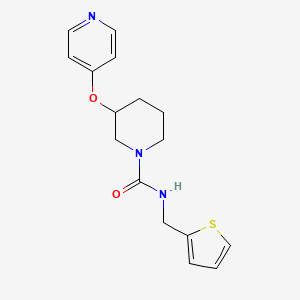
![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)
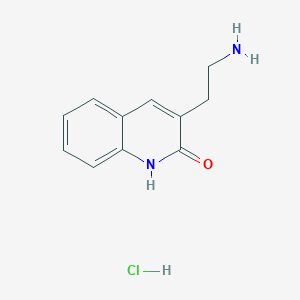

![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)
